Cas no 2172069-13-3 (tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate)

Tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structure features a tert-butyloxycarbonyl (Boc)-protected azetidine ring, which enhances stability and facilitates selective deprotection in multi-step reactions. The presence of hydroxyl and hydroxymethyl groups provides functional handles for further derivatization, enabling precise modifications for target applications. The cyclopentyl moiety contributes to steric control, influencing stereoselectivity in synthetic pathways. This compound is valued for its balanced reactivity and compatibility with diverse reaction conditions, making it a useful building block in medicinal chemistry and drug discovery.
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate structure
2172069-13-3 structure
Product name:tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
CAS No:2172069-13-3
MF:C16H29NO4
MW:299.405765295029
CID:5899136
PubChem ID:165587233

tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
    • EN300-1641861
    • 2172069-13-3
    • Inchi: 1S/C16H29NO4/c1-13(2,3)21-12(19)17-9-15(10-17,11-18)16(20)7-6-14(4,5)8-16/h18,20H,6-11H2,1-5H3
    • InChI Key: QGAWPOWFPYSTBU-UHFFFAOYSA-N
    • SMILES: OC1(CCC(C)(C)C1)C1(CO)CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 299.20965841g/mol
  • Monoisotopic Mass: 299.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70Ų
  • XLogP3: 2.1

tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1641861-5.0g
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
5g
$5345.0 2023-06-04
Enamine
EN300-1641861-50mg
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
50mg
$1549.0 2023-09-22
Enamine
EN300-1641861-10000mg
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
10000mg
$7927.0 2023-09-22
Enamine
EN300-1641861-1000mg
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
1000mg
$1844.0 2023-09-22
Enamine
EN300-1641861-250mg
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
250mg
$1696.0 2023-09-22
Enamine
EN300-1641861-0.05g
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
0.05g
$1549.0 2023-06-04
Enamine
EN300-1641861-5000mg
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
5000mg
$5345.0 2023-09-22
Enamine
EN300-1641861-0.1g
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
0.1g
$1623.0 2023-06-04
Enamine
EN300-1641861-1.0g
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
1g
$1844.0 2023-06-04
Enamine
EN300-1641861-0.25g
tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate
2172069-13-3
0.25g
$1696.0 2023-06-04

Additional information on tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate

Introduction to tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172069-13-3)

tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172069-13-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected azetidine derivative, is characterized by its unique structural features, which include a tert-butyl ester group, a hydroxymethyl moiety, and a cyclopentyl ring with a hydroxy substituent. These structural elements contribute to its potential utility in various therapeutic applications.

The synthesis of tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate involves several intricate steps, including the formation of the azetidine ring and the introduction of the tert-butyl protecting group. Recent advancements in synthetic methodologies have enabled chemists to develop efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.

In terms of its biological activity, tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate has shown promising results in preclinical studies. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate have also been extensively studied. A recent study published in the Journal of Pharmaceutical Sciences highlighted its favorable oral bioavailability and long half-life, making it an attractive candidate for drug development. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier further enhance its therapeutic potential.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale clinical trials to further assess its therapeutic potential.

Beyond its direct therapeutic applications, tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate has also been explored as a valuable tool in chemical biology research. Its unique structure makes it an excellent scaffold for the development of new molecular probes and inhibitors. For example, researchers at Harvard University have used this compound as a starting point to design highly specific inhibitors of protein kinases involved in cancer progression.

In conclusion, tert-butyl 3-(1-hydroxy-3,3-dimethylcyclopentyl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172069-13-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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